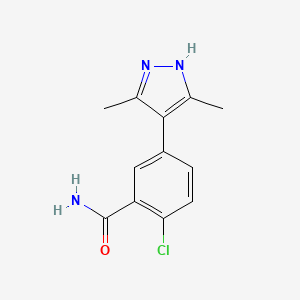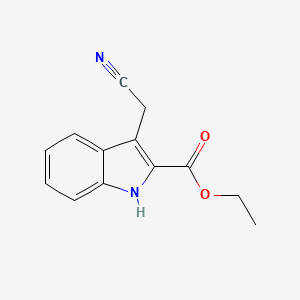
1-(3-Chlorophenyl)-3-(4-propan-2-yloxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(4-propan-2-yloxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chlorophenyl group and a propan-2-yloxyphenyl group, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-propan-2-yloxyphenyl)urea typically involves the reaction of 3-chloroaniline with 4-isopropoxyphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chlorophenyl)-3-(4-propan-2-yloxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or thioureas.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-propan-2-yloxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)-3-phenylurea: Lacks the propan-2-yloxy group, which may affect its chemical and biological properties.
1-(4-Chlorophenyl)-3-(4-propan-2-yloxyphenyl)urea: Similar structure but with a different position of the chlorine atom, potentially leading to different reactivity and activity.
Uniqueness
1-(3-Chlorophenyl)-3-(4-propan-2-yloxyphenyl)urea is unique due to the presence of both the chlorophenyl and propan-2-yloxyphenyl groups, which may confer distinct chemical reactivity and biological activity compared to other urea derivatives.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(4-propan-2-yloxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11(2)21-15-8-6-13(7-9-15)18-16(20)19-14-5-3-4-12(17)10-14/h3-11H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQBAKXKQSVUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylquinolin-4(1H)-one](/img/structure/B5661095.png)
![4-phenyl-7,8-dihydro-6H-pyrrolo[2,1-f]purine](/img/structure/B5661101.png)
![5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5661108.png)
![1-[4-ACETYL-1-(4-CHLOROBENZYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE](/img/structure/B5661116.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5661121.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5661124.png)
![N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide](/img/structure/B5661146.png)
![5-[(2,3,6-trichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5661148.png)


![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5661179.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5661182.png)
